molecular formula C14H24N2O2S B12184099 N-(3-Dimethylamino-propyl)-2,4,5-trimethyl-benzenesulfonamide

N-(3-Dimethylamino-propyl)-2,4,5-trimethyl-benzenesulfonamide

Cat. No.: B12184099
M. Wt: 284.42 g/mol
InChI Key: YRPDZYGYRBHNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Dimethylamino-propyl)-2,4,5-trimethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Dimethylamino-propyl)-2,4,5-trimethyl-benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-dimethylaminopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Dimethylamino-propyl)-2,4,5-trimethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or even a thiol group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfinamide or thiol derivatives.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Dimethylamino-propyl)-2,4,5-trimethyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new antibiotics or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-(3-Dimethylamino-propyl)-2,4,5-trimethyl-benzenesulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.

    N-(3-Dimethylaminopropyl)acrylamide: Used in polymer chemistry for the synthesis of responsive polymers.

Uniqueness

N-(3-Dimethylamino-propyl)-2,4,5-trimethyl-benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its trimethylbenzene moiety provides steric hindrance, affecting its interaction with biological targets, while the dimethylamino-propyl group enhances its solubility and reactivity in various chemical reactions.

Properties

Molecular Formula

C14H24N2O2S

Molecular Weight

284.42 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C14H24N2O2S/c1-11-9-13(3)14(10-12(11)2)19(17,18)15-7-6-8-16(4)5/h9-10,15H,6-8H2,1-5H3

InChI Key

YRPDZYGYRBHNQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN(C)C)C

Origin of Product

United States

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